molecular formula C18H16FN3OS2 B2948683 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1021030-54-5

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2948683
CAS No.: 1021030-54-5
M. Wt: 373.46
InChI Key: YJNUAJRLBAMWLP-UHFFFAOYSA-N
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Description

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1021030-54-5) is a synthetic small molecule with a molecular formula of C18H16FN3OS2 and a molecular weight of 373.5 g/mol . This compound belongs to the 2-aminothiazole class of heterocycles, a scaffold recognized in medicinal chemistry as a privileged structure for anticancer drug discovery due to its broad pharmacological spectrum and ability to interact with multiple biological targets . The 2-aminothiazole core is a fundamental component of several clinically applied anticancer agents, such as dasatinib and alpelisib, underscoring its significant research value in oncology . Derivatives of this scaffold have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The specific structural features of this compound—including the 4-phenyl substituent, the acetamide linker, and the 4-fluorobenzyl group—are typical of derivatives designed to enhance binding affinity and selectivity against key enzymatic targets involved in cancer proliferation . Research into analogous 2-aminothiazole acetamide scaffolds has revealed their potential as inhibitors of critical pathways, such as the VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) pathway, which is a primary target in anti-angiogenesis cancer therapy . One closely related piperazinyl-thiazole acetamide compound was reported to inhibit VEGFR-2 with a submicromolar IC50 value (0.40 ± 0.04 µM) and exhibited notable selectivity against leukemia and prostate cancer cell lines in the NCI assay panel . The presence of the fluorine atom on the benzyl group is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability . This product is intended for research purposes only, specifically for in vitro biological screening and structure-activity relationship (SAR) studies aimed at developing novel oncotherapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-8-6-12(7-9-14)10-21-15(23)11-24-18-22-16(17(20)25-18)13-4-2-1-3-5-13/h1-9H,10-11,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUAJRLBAMWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-4-phenylthiazole with appropriate acylating agents. The following general scheme outlines the synthesis process:

  • Formation of Thiazole Derivative :
    • React 2-bromoacetophenone with thiourea to form the thiazole core.
    • Introduce an amine group via nucleophilic substitution.
  • Acetylation :
    • Use acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Fluorobenzyl Substitution :
    • Finally, react with 4-fluorobenzylamine to yield the target compound.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. A study screening various thiazole compounds against human tumor cell lines demonstrated that derivatives similar to this compound show promising results in inhibiting tumor growth.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG21.30
Compound BMCF71.98
Target CompoundVariousTBDThis study

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation and survival. The thiazole ring is crucial for binding affinity, while the fluorobenzene moiety may enhance lipophilicity and cellular uptake.

Case Studies

  • In Vitro Studies :
    A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 and MCF7. Results indicated a dose-dependent inhibition of cell proliferation, with notable apoptosis induction as evidenced by flow cytometry analysis.
  • In Vivo Studies :
    In vivo xenograft models demonstrated that treatment with the compound led to significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating the compound’s electronic properties and biological interactions.

Reaction Conditions Product Reference
Oxidation to sulfone30% H2O2\text{H}_2\text{O}_2, glacial acetic acid, 60°C, 6 h2 5 amino 4 phenylthiazol 2 yl sulfonyl N 4 fluorobenzyl acetamide\text{2 5 amino 4 phenylthiazol 2 yl sulfonyl N 4 fluorobenzyl acetamide}
Oxidation to sulfoxidemCPBA\text{mCPBA} (1.2 equiv), CH2Cl2\text{CH}_2\text{Cl}_2, 0°C to RT, 4 h2 5 amino 4 phenylthiazol 2 yl sulfinyl N 4 fluorobenzyl acetamide\text{2 5 amino 4 phenylthiazol 2 yl sulfinyl N 4 fluorobenzyl acetamide}

Mechanistic Insight :
The sulfur atom in the thioether is nucleophilic, enabling oxidation via electrophilic oxygen donors. Sulfone formation improves metabolic stability in drug design.

Hydrolysis of the Acetamide Group

The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Reaction Conditions Product Reference
Acidic hydrolysis6M HCl, reflux, 8 h2 5 amino 4 phenylthiazol 2 yl thio acetic acid+4 fluorobenzylamine\text{2 5 amino 4 phenylthiazol 2 yl thio acetic acid}+\text{4 fluorobenzylamine}
Basic hydrolysis2M NaOH, ethanol, 70°C, 5 hSodium 2 5 amino 4 phenylthiazol 2 yl thio acetate+4 fluorobenzylamine\text{Sodium 2 5 amino 4 phenylthiazol 2 yl thio acetate}+\text{4 fluorobenzylamine}

Application : Hydrolysis products are intermediates for synthesizing thiol-containing derivatives or conjugates .

Functionalization of the Amino Group

The primary amine on the thiazole ring participates in acylation, alkylation, or condensation reactions.

Reaction Conditions Product Reference
Acylation with acetyl chlorideAcCl, pyridine, 0°C to RT, 12 h2 5 acetamido 4 phenylthiazol 2 yl thio N 4 fluorobenzyl acetamide\text{2 5 acetamido 4 phenylthiazol 2 yl thio N 4 fluorobenzyl acetamide}
Schiff base formation4-nitrobenzaldehyde, EtOH\text{EtOH}, reflux, 3 h2 5 4 nitrobenzylideneamino 4 phenylthiazol 2 yl thio N 4 fluorobenzyl acetamide\text{2 5 4 nitrobenzylideneamino 4 phenylthiazol 2 yl thio N 4 fluorobenzyl acetamide}

Key Finding : Acylated derivatives show enhanced lipophilicity, improving membrane permeability in bioactivity assays .

Nucleophilic Substitution at the Thioether Sulfur

The thioether sulfur can act as a leaving group in nucleophilic substitutions, particularly under basic conditions.

Reaction Conditions Product Reference
Alkylation with methyl iodideCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C, 6 h2 5 amino 4 phenylthiazol 2 yl methylthio N 4 fluorobenzyl acetamide\text{2 5 amino 4 phenylthiazol 2 yl methylthio N 4 fluorobenzyl acetamide}
Displacement with amineBenzylamine, Et3N\text{Et}_3\text{N}, CH3CN\text{CH}_3\text{CN}, 80°C, 10 hN 4 fluorobenzyl 2 5 amino 4 phenylthiazol 2 yl benzylamino acetamide\text{N 4 fluorobenzyl 2 5 amino 4 phenylthiazol 2 yl benzylamino acetamide}

Synthetic Utility : These reactions enable modular diversification of the thioether group for structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamide Derivatives

N-(4-Phenyl-2-thiazolyl)acetamide
  • Structure: Simpler analog lacking the 5-amino group, thioether linkage, and fluorobenzyl substituent.
  • Synthesis: Prepared from 2-amino-4-phenylthiazole and acetonitrile using anhydrous aluminum chloride .
N-(4-Chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
  • Structure : Substitutes the thiazole with a benzo[d]thiazole ring and includes a chlorobenzyl group.
  • Key Differences : The benzo[d]thiazole core may enhance aromatic stacking interactions, while the chlorobenzyl group alters lipophilicity compared to the fluorobenzyl analog .
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
  • Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring.
  • Synthesis : Derived from α-haloketones and used as a precursor for imidazo[2,1-b][1,3,4]thiadiazole derivatives .
  • Activity : Exhibited moderate antibacterial and anti-inflammatory properties, suggesting that sulfur-containing heterocycles enhance bioactivity .

Substituent Variations in Thiazole Derivatives

Fluorobenzyl vs. Chlorobenzyl Substituents
  • 4-Fluorobenzyl Group : Present in the target compound and in N-(4-fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) . Fluorine’s electronegativity may improve metabolic stability and membrane permeability .
  • 4-Chlorobenzyl Group: Found in N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e).
Amino and Phenyl Substitutions on Thiazole
  • 5-Amino-4-Phenylthiazole: The target compound’s amino group may facilitate hydrogen bonding with biological targets, while the phenyl group contributes to hydrophobic interactions.
  • 5-Methyl-4-Phenylthiazole : Analogous compounds (e.g., 2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide ) showed improved oral bioavailability in computational models, suggesting that alkyl groups can optimize pharmacokinetics .
Antimicrobial Activity
  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Compounds like 2-((6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-morpholinophenyl)acetamide (27) demonstrated potent antibacterial activity (MIC: 2–8 µg/mL), attributed to the morpholino group enhancing solubility .
  • Thiazolotriazoles : Derivatives with trifluoromethyl groups (e.g., Compound 30 ) exhibited broad-spectrum antifungal activity, likely due to increased electrophilicity from the CF3 group .
Carcinogenicity Profiles
  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): Induced lymphocytic leukemia in mice, whereas structural analogs like N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide caused forestomach tumors, highlighting how minor structural changes (thiadiazole vs. thiazole) alter organ specificity .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide Not reported Not reported 5-Amino, 4-phenyl, 4-fluorobenzyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e) 132–134 74 4-Chlorobenzyl, 1,3,4-thiadiazole
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) Not reported Not reported 4-Fluorobenzyl, sulfonyl
2-((5-Methylbenzo[d]oxazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 135–136 72 5-Methyl, benzo[d]oxazole

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorobenzyl group (δ ~4.4 ppm for -CH₂- and aromatic fluorine coupling patterns) and the thiazole ring protons (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 414.1 (calculated for C₁₈H₁₆FN₃OS₂) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect impurities from incomplete thiol-alkylation .

How is the compound screened for preliminary biological activity, and what assays are prioritized?

Basic Research Focus
Initial screening focuses on in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

How can researchers optimize reaction yields when synthesizing analogs with varying substituents?

Advanced Research Focus
Yield optimization involves:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may reduce nucleophilicity, requiring longer reaction times or elevated temperatures .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) can accelerate thiol-alkylation reactions .
  • Workup Strategies : Precipitation (e.g., ice-water quenching) vs. column chromatography to isolate pure products .

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Structural Confounders : Compare analogs (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) to isolate substituent-specific effects .
  • Metabolic Stability : Use hepatic microsome assays to assess if rapid degradation skews activity results .

What strategies elucidate the structure-activity relationship (SAR) of the thiazole-thioacetamide core?

Q. Advanced Research Focus

  • Fragment Replacement : Swap the thiazole ring with oxazole or pyridine to test electronic effects on bioactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or hydrophobic interactions .
  • Pharmacophore Mapping : Overlay active/inactive analogs to define essential moieties (e.g., the 4-fluorobenzyl group’s role in membrane penetration) .

How does solvent polarity and pH affect the compound’s stability in solution?

Q. Advanced Research Focus

  • Degradation Pathways : In aqueous buffers (pH >7), the thioether linkage may hydrolyze, monitored via LC-MS .
  • Solvent Selection : DMSO enhances solubility but may induce oxidation; use freshly distilled THF or ethanol for long-term storage .
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures improves solid-state stability .

What is the role of the thioether (-S-) linker in modulating biological activity?

Q. Advanced Research Focus

  • Redox Activity : The sulfur atom may act as a glutathione scavenger, reducing oxidative stress in cancer cells .
  • Conformational Flexibility : Compared to ether (-O-) or amine (-NH-) linkers, the thioether’s longer bond length enhances rotational freedom, potentially improving target binding .
  • Metabolite Profiling : Identify sulfoxide/sulfone metabolites via liver microsome assays to assess bioactivity persistence .

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